molecular formula C11H22N4O5 B1681947 t-Boc-Aminooxy-PEG2-Azide CAS No. 252378-68-0

t-Boc-Aminooxy-PEG2-Azide

Cat. No.: B1681947
CAS No.: 252378-68-0
M. Wt: 290.32 g/mol
InChI Key: LBQVKQFGGWKBAN-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG2-Azide (CAS 252378-68-0) is a bifunctional crosslinker widely used in click chemistry and bioconjugation. Its molecular formula is C₁₁H₂₂N₄O₅, with a molecular weight of 290.316 g/mol . The compound features:

  • Azide group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for PEGylation or biomolecule conjugation.
  • t-Boc-protected aminooxy group: Requires acidic deprotection (e.g., TFA) to react with aldehydes/ketones, forming stable oxime bonds .
  • PEG2 spacer: Enhances solubility and reduces steric hindrance in aqueous environments .

Applications include PROTACs (Proteolysis-Targeting Chimeras), where it bridges E3 ligase ligands and target proteins for ubiquitination , and drug delivery systems requiring controlled conjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions

t-Boc-Aminooxy-PEG2-Azide is synthesized through a series of chemical reactions involving the protection of the aminooxy group with a t-Boc group and the introduction of an azide group. The synthetic route typically involves the following steps:

  • Protection of the aminooxy group with a t-Boc group.
  • Introduction of the azide group through nucleophilic substitution reactions.
  • Purification of the final product to achieve high purity (≥95%).

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, and the product is typically stored at 2-8°C for short-term use or -20°C for long-term storage.

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-PEG2-Azide undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The azide group reacts with alkyne groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as DBCO or BCN without the need for a copper catalyst.

Common Reagents and Conditions

    Reagents: Alkynes, DBCO, BCN, copper catalysts.

    Conditions: Mild reaction conditions, typically at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are stable triazole linkages, which are useful in various bioconjugation applications .

Scientific Research Applications

t-Boc-Aminooxy-PEG2-Azide has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules through Click Chemistry.

    Biology: Employed in bioconjugation experiments to link biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in the development of drug delivery systems and targeted therapies.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of t-Boc-Aminooxy-PEG2-Azide involves the formation of stable linkages through Click Chemistry. The azide group reacts with alkyne groups to form triazole linkages, which are highly stable and resistant to hydrolysis. This makes the compound ideal for bioconjugation and other applications where stable linkages are required .

Comparison with Similar Compounds

Aminooxy-PEG2-Azide (CAS 1043426-13-6)

  • Key Differences: Lacks t-Boc protection: The aminooxy group is immediately reactive with aldehydes/ketones without deprotection.
Property t-Boc-Aminooxy-PEG2-Azide Aminooxy-PEG2-Azide
Stability Stable (long-term storage at -20°C) Unstable (use within 1 week)
Reactivity Control Requires deprotection Immediate
Molecular Weight 290.316 g/mol ~265 g/mol (estimated)
CAS Number 252378-68-0 1043426-13-6

t-Boc-Aminooxy-PEG1-Azide (CAS 2100306-67-8)

  • Key Differences :
    • Shorter PEG chain (PEG1 vs. PEG2) : Reduces hydrophilicity and spacing between conjugated molecules.
    • Applications : Preferable for conjugations requiring minimal steric bulk but may compromise solubility in aqueous systems .

t-Boc-Aminooxy-PEG2-Amine (CAS 252378-69-1)

  • Key Differences: Amine group instead of azide: Enables conjugation with carboxyl groups (via EDC/NHS chemistry) or activated esters. No click chemistry capability: Limits utility in CuAAC-based workflows .
Property This compound t-Boc-Aminooxy-PEG2-Amine
Reactive Group Azide Amine
Primary Applications PROTACs, click chemistry Carboxyl coupling, NHS esters
Molecular Weight 290.316 g/mol 264.3 g/mol

DSPE-PEG2-Azide (CAS N/A)

  • Key Differences :
    • Lipid-modified (DSPE) : Anchors conjugates to lipid bilayers (e.g., liposomes).
    • Applications : Drug delivery systems requiring membrane integration .

Azido-PEG1-C2-Acid (CAS 1393330-34-1)

  • Key Differences: Carboxylic acid terminus: Facilitates conjugation to amines via carbodiimide chemistry. No aminooxy group: Limited to single-step azide-alkyne click chemistry .

Stability and Handling Considerations

  • This compound: Stable at -20°C for long-term storage; deprotection requires acidic conditions (e.g., 50% TFA) .
  • Unprotected aminooxy analogs (e.g., Aminooxy-PEG2-Azide): Require immediate use post-reconstitution due to rapid hydrolysis .

Application-Specific Performance

  • PROTACs: this compound’s dual functionality (azide + oxime ligation) enables modular assembly of heterobifunctional degraders .
  • Fluorescent Probes : Derivatives like Fluorescein-thiourea-PEG2-Azide (CAS 1146195-72-3) incorporate tracking tags but add molecular bulk .
  • Drug Delivery: PEG chain length (PEG1 vs. PEG2) balances solubility and steric effects in nanoparticle formulations .

Commercial Availability and Pricing

  • This compound: Available from suppliers like Glycomindsynth (95–98% purity) and MedChemExpress (reagent grade) .

Biological Activity

t-Boc-Aminooxy-PEG2-Azide is a specialized compound that has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique properties and versatile applications. This compound, characterized by its azide and t-Boc protected aminooxy groups, plays a crucial role in bioconjugation and drug delivery systems. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications.

Overview of this compound

  • Chemical Structure : The compound features a polyethylene glycol (PEG) spacer which enhances solubility, an azide group for click chemistry reactions, and a t-Boc protected aminooxy group that can be deprotected under mild acidic conditions .
  • Molecular Formula : C₁₁H₂₂N₄O₅
  • Molecular Weight : 290.32 g/mol

This compound primarily functions through Click Chemistry , particularly utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the formation of stable triazole linkages with alkyne-bearing biomolecules, facilitating the creation of complex bioconjugates. The mechanism can be summarized as follows:

  • Formation of Triazole Linkages : The azide group reacts with terminal alkynes to form a stable triazole, which is crucial for bioconjugation applications.
  • Oxime Formation : Upon deprotection of the t-Boc group, the aminooxy can react with aldehydes or ketones to form oxime linkages, providing a reversible method for conjugating biomolecules .

1. Bioconjugation

This compound is extensively used in bioconjugation experiments to link proteins, nucleic acids, and other biomolecules. This property is vital for developing targeted therapeutics and diagnostic tools.

2. Drug Delivery Systems

The compound's ability to form stable linkages enhances the pharmacokinetics and bioavailability of therapeutic agents by enabling their precise delivery to target sites in biological systems .

3. Synthesis of PROTACs

This compound serves as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative molecules designed to induce targeted protein degradation .

Case Studies and Research Findings

StudyFindings
Bioconjugation Efficiency A study demonstrated that this compound effectively conjugated with various biomolecules, resulting in high yields and stability of the conjugates.
Drug Delivery Enhancement Research indicated that incorporating this compound into drug formulations significantly improved solubility and cellular uptake compared to traditional methods .
PROTAC Development In a recent study, this compound was utilized to create a PROTAC that successfully targeted specific proteins for degradation in cancer cells, showcasing its potential in cancer therapy .

Q & A

Basic Research Questions

Q. What is the functional role of the t-Boc group in t-Boc-Aminooxy-PEG2-Azide, and how is its removal optimized for downstream applications?

The t-Boc (tert-butoxycarbonyl) group serves as a protective moiety for the aminooxy functionality, preventing unintended reactions during synthesis. Deprotection is typically achieved using trifluoroacetic acid (TFA) or HCl in dioxane, which cleaves the Boc group under mild acidic conditions, regenerating the reactive aminooxy group for oxime ligation. Researchers should monitor reaction progress via TLC or LC-MS to ensure complete deprotection while minimizing side reactions .

Q. How does the PEG2 spacer enhance the utility of this compound in bioconjugation?

The polyethylene glycol (PEG2) spacer improves solubility in aqueous and organic solvents, reduces steric hindrance between conjugated molecules, and enhances biocompatibility. This is critical for applications like antibody-drug conjugates or protein labeling, where spatial flexibility ensures efficient binding .

Q. What are the recommended storage conditions for this compound, and why is stability a concern?

The compound should be stored at -20°C in anhydrous, dark conditions due to the reactivity of the aminooxy group with ambient moisture and light. Long-term storage (>1 week) is discouraged, as hydrolysis or oxidation can degrade the aminooxy and azide functionalities, reducing coupling efficiency .

Advanced Research Questions

Q. How can reaction conditions for copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized when using this compound?

Key parameters include:

  • Catalyst system : Use Cu(I) sources (e.g., CuBr) with tris(triazolylmethyl)amine (TBTA) ligands to accelerate reaction rates and reduce copper-induced toxicity.
  • Solvent : Aqueous-organic mixtures (e.g., DMSO/H2O) balance solubility and reaction efficiency.
  • Temperature : Room temperature or mild heating (37°C) minimizes side reactions. Validate optimization via <sup>1</sup>H NMR or MALDI-TOF to confirm triazole formation and quantify yield .

Q. What analytical strategies are most effective for characterizing oxime ligation products derived from this compound?

  • LC-MS : Monitors reaction completion by tracking mass shifts corresponding to oxime bond formation.
  • FTIR : Identifies characteristic peaks for oxime (C=N, ~1640 cm<sup>-1</sup>) and azide (~2100 cm<sup>-1</sup>).
  • <sup>1</sup>H NMR : Quantifies integration ratios of PEG2 protons (δ 3.5–3.7 ppm) and oxime protons (δ 7.5–8.5 ppm). Cross-validation with orthogonal methods ensures accuracy, especially for complex conjugates .

Q. How should researchers address contradictory data between oxime ligation and CuAAC reaction yields in multi-step syntheses?

  • Stepwise troubleshooting : Isolate intermediates (e.g., via HPLC purification) to identify the bottleneck step.
  • pH control : Ensure oxime ligation occurs at pH 4–5 (using sodium acetate buffer) to maximize carbonyl reactivity.
  • Catalyst interference : Residual copper from CuAAC may inhibit oxime formation; introduce a chelating agent (e.g., EDTA) between steps. Document reaction parameters systematically to isolate variables .

Q. What experimental designs are recommended for evaluating this compound in live-cell labeling applications?

  • Control experiments : Use azide-free analogs to confirm specificity of click chemistry.
  • Cytotoxicity assays : Assess copper tolerance using cell viability assays (e.g., MTT).
  • Imaging validation : Combine fluorescence microscopy (e.g., Alexa Fluor-alkyne probes) with flow cytometry to quantify labeling efficiency. Reference PICOC criteria (Population: target cells; Intervention: conjugate concentration; Comparison: untreated controls; Outcomes: labeling specificity; Context: in vitro/in vivo) to structure the study .

Q. Methodological Guidance

Q. How can researchers design a robust protocol for this compound-based conjugates while minimizing batch variability?

  • Standardized reagent preparation : Use freshly opened anhydrous solvents and pre-weighed aliquots.
  • Quality control : Characterize each batch via HPLC and <sup>13</sup>C NMR to confirm purity and structural integrity.
  • Replication : Perform triplicate reactions and report mean yields with standard deviations .

Q. What literature review strategies are critical for contextualizing this compound in novel applications?

Q. How should conflicting results in azide reactivity be resolved when using this compound across different solvent systems?

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. aqueous buffers to identify optimal reactivity.
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to compare reaction rates.
  • Computational modeling : Apply density functional theory (DFT) to predict solvent effects on azide resonance stability .

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O5/c1-11(2,3)20-10(16)14-19-9-8-18-7-6-17-5-4-13-15-12/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQVKQFGGWKBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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